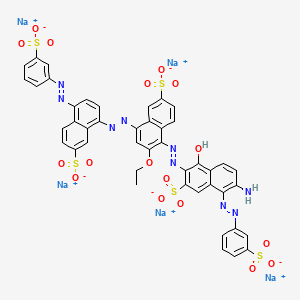
Pentasodium 5-((6-amino-1-hydroxy-3-sulphonato-5-((3-sulphonatophenyl)azo)-2-naphthyl)azo)-6-ethoxy-8-((7-sulphonato-4-((3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentasodium 5-((6-amino-1-hydroxy-3-sulphonato-5-((3-sulphonatophenyl)azo)-2-naphthyl)azo)-6-ethoxy-8-((7-sulphonato-4-((3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. These compounds are widely used in various industries, including textiles, printing, and cosmetics, due to their bright and stable colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azo dyes typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of azo dyes is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of reactant concentrations, temperature, and pH to optimize the formation of the desired azo compound.
化学反応の分析
Types of Reactions
Azo compounds can undergo various chemical reactions, including:
Reduction: Azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Oxidation: Azo compounds can be oxidized to form azoxy compounds.
Substitution: The aromatic rings in azo compounds can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium dithionite in an alkaline medium.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogens or nitro groups under acidic conditions.
Major Products Formed
Reduction: Amines.
Oxidation: Azoxy compounds.
Substitution: Halogenated or nitro-substituted azo compounds.
科学的研究の応用
Azo dyes have a wide range of applications in scientific research, including:
Chemistry: Used as pH indicators and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for their potential use in drug delivery systems due to their ability to undergo specific chemical reactions.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for inks.
作用機序
The vivid colors of azo dyes are due to the extended conjugation of the azo group with aromatic rings, which allows for the absorption of visible light. The specific wavelengths absorbed depend on the substituents on the aromatic rings, which can be modified to produce a wide range of colors. The molecular targets and pathways involved in the action of azo dyes are primarily related to their interaction with light and their ability to bind to various substrates.
類似化合物との比較
Azo dyes can be compared with other types of dyes, such as anthraquinone dyes and phthalocyanine dyes. While azo dyes are known for their bright colors and ease of synthesis, anthraquinone dyes are valued for their excellent lightfastness and phthalocyanine dyes for their stability and vibrant blue and green colors.
List of Similar Compounds
Anthraquinone dyes: Known for their excellent lightfastness.
Phthalocyanine dyes: Known for their stability and vibrant colors.
Triphenylmethane dyes: Known for their bright and intense colors.
特性
CAS番号 |
83221-48-1 |
|---|---|
分子式 |
C44H28N9Na5O17S5 |
分子量 |
1230.0 g/mol |
IUPAC名 |
pentasodium;7-amino-3-[[2-ethoxy-6-sulfonato-4-[[7-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]-4-hydroxy-8-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C44H33N9O17S5.5Na/c1-2-70-39-22-38(50-49-37-16-15-36(29-11-9-27(19-32(29)37)73(61,62)63)48-46-23-5-3-7-25(17-23)71(55,56)57)33-20-28(74(64,65)66)10-12-30(33)42(39)52-53-43-40(75(67,68)69)21-34-31(44(43)54)13-14-35(45)41(34)51-47-24-6-4-8-26(18-24)72(58,59)60;;;;;/h3-22,54H,2,45H2,1H3,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;;/q;5*+1/p-5 |
InChIキー |
RCNDXBALPNORFR-UHFFFAOYSA-I |
正規SMILES |
CCOC1=C(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=CC(=CC=C8)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




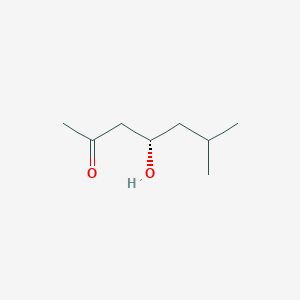
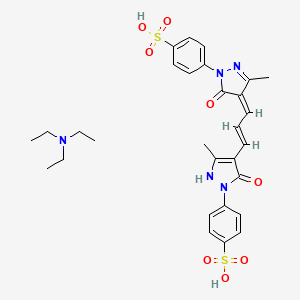

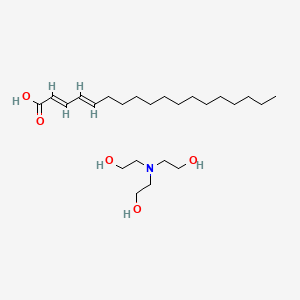
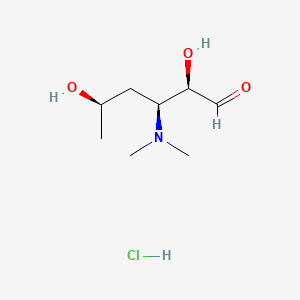
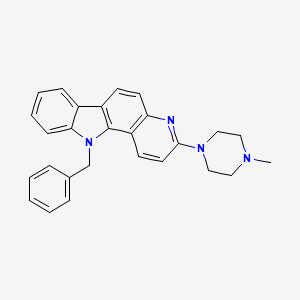

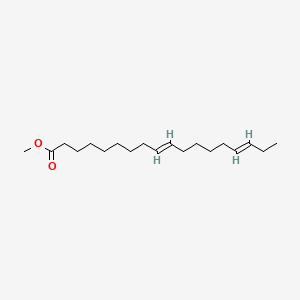
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)



